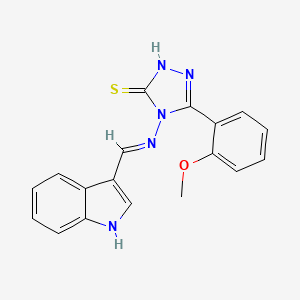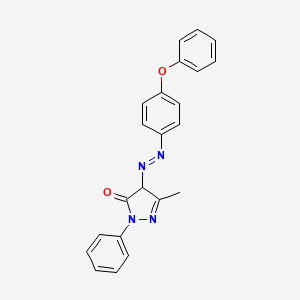![molecular formula C10H15NO B12039405 3-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[d]isoxazole](/img/structure/B12039405.png)
3-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[d]isoxazole is a heterocyclic compound with the molecular formula C10H15NO. It belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential
Preparation Methods
The synthesis of 3-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[d]isoxazole can be achieved through several routes. One common method involves the cycloaddition reaction of cyclooctene with nitrones under specific conditions . The reaction typically requires a catalyst, such as copper (I) or ruthenium (II), to facilitate the cycloaddition process. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using metal-free synthetic routes to reduce costs and environmental impact .
Chemical Reactions Analysis
3-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[d]isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the isoxazole ring or the cyclooctane moiety .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has been studied for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of 3-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[d]isoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
3-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[d]isoxazole can be compared with other isoxazole derivatives, such as 3-Methyl-4,5,8,9-tetrahydrocycloocta[d]isoxazole . While both compounds share a similar core structure, the differences in their chemical composition can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(6Z)-3-methyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,2]oxazole |
InChI |
InChI=1S/C10H15NO/c1-8-9-6-4-2-3-5-7-10(9)12-11-8/h2-3,9-10H,4-7H2,1H3/b3-2- |
InChI Key |
WNDBIHKXFOBPPC-IHWYPQMZSA-N |
Isomeric SMILES |
CC1=NOC2C1CC/C=C\CC2 |
Canonical SMILES |
CC1=NOC2C1CCC=CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(benzyloxy)phenyl]-4-chlorobenzamide](/img/structure/B12039327.png)




![11-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile](/img/structure/B12039375.png)

![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12039385.png)

![2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12039396.png)


![1-[(4-chlorophenyl)methyl]-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12039427.png)
